Piperidine derivatives have been integral to organic chemistry since the early 20th century, with their applications expanding into pharmaceuticals and agrochemicals. The introduction of sulfonyl groups into piperidine frameworks emerged in the 1980s as researchers sought to enhance the electronic and steric properties of these compounds. The specific synthesis of 4-[2-(Methylsulfonyl)ethyl]piperidine was first reported in the late 1990s, coinciding with the rise of kinase inhibitor development. The methylsulfonyl group’s ability to mimic phosphate moieties made it a valuable structural motif in targeting ATP-binding pockets in enzymes. Early methodologies focused on nucleophilic substitution reactions, but advancements in catalytic hydrogenation and Grignard reagent applications later streamlined its production.
The methylsulfonyl group imparts unique electronic characteristics to 4-[2-(Methylsulfonyl)ethyl]piperidine, making it a critical intermediate in drug discovery. Its electron-withdrawing nature enhances binding affinity in kinase inhibitors, such as those targeting EGFR and VEGFR. In organic synthesis, the compound serves as a precursor for cross-coupling reactions, enabling the construction of complex heterocycles. For example, its ethyl chain facilitates alkylation reactions, while the sulfonyl group stabilizes transition states in nucleophilic substitutions.
Table 1: Key Properties of 4-[2-(Methylsulfonyl)ethyl]piperidine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C$$8$$H$${17}$$NO$$_2$$S | |
| Molecular Weight | 199.29 g/mol | |
| Boiling Point | 316.0 ± 15.0 °C | |
| Density | 1.0 ± 0.1 g/cm$$^3$$ |
The compound’s synthetic utility is further demonstrated in multi-step reactions, such as its role in forming piperonyl cyclonene derivatives, which are pivotal in natural product synthesis.
Recent studies have explored 4-[2-(Methylsulfonyl)ethyl]piperidine’s potential in proteolysis-targeting chimeras (PROTACs), where it acts as a linker to degrade disease-causing proteins. Additionally, its application in bioconjugates for targeted drug delivery is under investigation. However, critical gaps remain in understanding its metabolic stability and long-term toxicity. Current research aims to optimize synthetic routes to improve yields and reduce byproducts. For instance, hydrogenation conditions (500–1500 psi, 100–120°C) are being refined to enhance efficiency.
The systematic naming of 4-[2-(methylsulfonyl)ethyl]piperidine follows IUPAC guidelines for substituted piperidines. The parent structure is piperidine, a six-membered saturated ring containing one nitrogen atom. The substituent at the 4-position consists of a two-carbon ethyl chain terminated by a methylsulfonyl group (–SO₂CH₃). According to IUPAC rules, the compound is named 4-(2-(methylsulfonyl)ethyl)piperidine [4] [1].
The molecular formula is C₈H₁₇NO₂S, with a molecular weight of 191.30 g/mol [4]. The SMILES notation (CS(=O)(=O)CCC₁CCNCC₁) and InChI key (IYPBRMQKQBSORO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features [4]. The methylsulfonyl group is a strong electron-withdrawing moiety, which influences the compound’s electronic distribution and conformational preferences.
While experimental crystallographic data for 4-[2-(methylsulfonyl)ethyl]piperidine are not explicitly reported in the literature, insights can be inferred from analogous piperidine derivatives. Piperidine rings typically adopt a chair conformation to minimize steric strain, with substituents favoring equatorial positions to avoid 1,3-diaxial interactions [5].
For 4-[2-(methylsulfonyl)ethyl]piperidine, computational models predict that the methylsulfonylethyl chain adopts an extended conformation to reduce steric clash with the piperidine ring (Figure 1) [5]. The sulfonyl group’s planar geometry and strong dipole moment (~4.5 D) further stabilize this conformation through electrostatic interactions with the nitrogen lone pair [5].
Table 1: Predicted Bond Lengths and Angles
| Parameter | Value (Å/°) |
|---|---|
| C–S (sulfonyl) | 1.76 |
| S=O | 1.43 |
| N–C (piperidine) | 1.47 |
| C–C (ethyl) | 1.53 |
These values align with density functional theory (DFT) calculations performed at the M06-2X/def2-QZVPP level, which are consistent with sulfone-containing compounds [5].
The proton NMR spectrum of 4-[2-(methylsulfonyl)ethyl]piperidine is characterized by distinct signals for the piperidine ring and the methylsulfonylethyl chain:
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Position | δ (ppm) |
|---|---|
| Piperidine C-4 | 50.2 |
| SO₂–CH₃ | 40.8 |
| CH₂–SO₂ | 55.6 |
Key IR absorptions include:
The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 191.3 (M⁺), with fragmentation patterns dominated by cleavage of the sulfonyl-ethyl bond (m/z 109.1, [C₆H₁₁N]⁺) and loss of SO₂CH₃ (m/z 124.2) [4].
DFT calculations (M06-2X/def2-QZVPP) reveal that the lowest-energy conformer features the piperidine ring in a chair configuration, with the methylsulfonylethyl group in an equatorial orientation [5]. The sulfonyl group’s dipole moment (4.5 D) stabilizes this conformation through electrostatic interactions with the solvent environment in polar media [5].
Table 3: Calculated Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.9 |
| Dipole Moment (D) | 4.5 |
| NBO Charge (Nitrogen) | -0.32 |
The highest occupied molecular orbital (HOMO) is localized on the piperidine nitrogen and adjacent carbons, while the lowest unoccupied molecular orbital (LUMO) resides on the sulfonyl group (Figure 2). This electronic asymmetry suggests potential reactivity toward electrophiles at the nitrogen site and nucleophiles at the sulfonyl oxygen atoms [5].
Solvent effects, modeled using a polarizable continuum model (PCM), indicate that polar solvents like water stabilize the equatorial conformer by 2.1 kcal/mol compared to the gas phase, underscoring the role of solvation in conformational equilibria [5].
The target possesses three key structural elements that dictate synthetic planning:
Strategic disconnection usually falls into one of two families: (a) alkylation of a pre-formed four-substituted piperidine with an electrophile such as 1-bromo-2-(methanesulfonyl)ethane, or (b) conjugate addition or radical capture that installs the sulfone-bearing side chain during ring construction.
A concise two-step sequence begins with tert-butyl 4-hydroxypiperidine-1-carboxylate (readily obtained by borohydride reduction of tert-butyl 4-oxo-piperidine-1-carboxylate). Treatment with methanesulfonic anhydride and triethylamine in toluene at twenty-five degrees Celsius converts the alcohol into tert-butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate in ninety-six percent isolated yield [3]. Nucleophilic substitution with potassium carbonate in N,N-dimethylacetamide at sixty degrees Celsius for sixteen hours and a twofold excess of 1-bromo-2-(methanesulfonyl)ethane furnishes tert-butyl 4-[2-(methylsulfonyl)ethyl]piperidine-1-carboxylate in quantitative yield; subsequent acidolysis of the tert-butyl carbamate affords the free amine [1].
An alternative exploits 4-piperidone hydrochloride monohydrate. Reductive amination with benzylamine protects nitrogen and activates the four-position toward enolate alkylation. Deprotonation with potassium carbonate in N,N-dimethylformamide followed by addition of 1-bromo-2-(methylsulfonyl)ethane at sixty degrees Celsius delivers the desired side chain in forty-three percent yield after twenty-four hours [1]. Hydrogenolysis removes the benzyl group to reveal the target base.
Direct electrophilic sulfonylation of 4-aminopiperidine with methanesulfonyl chloride in ethyl acetate between zero and twenty degrees Celsius gives 4-(methylsulfonyl)piperidine hydrochloride in ninety-five percent yield [4]. Although this route installs the sulfone in one step, a subsequent two-carbon homologation (for example via Gabriel homologation) is required to reach the ethyl-linked target, which limits its overall efficiency.
Table 1. Representative non-catalytic syntheses
| Entry | Key reagent(s) | Solvent | Temperature (°C) | Time (h) | Isolated yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 1-bromo-2-(methanesulfonyl)ethane; potassium carbonate | N,N-dimethylacetamide | 60 | 16 | 100 | [1] |
| 2 | 1-bromo-2-(methanesulfonyl)ethane; potassium carbonate; sodium iodide | N,N-dimethylformamide | 60 | 24 | 43 | [1] |
| 3 | Methanesulfonyl chloride; hydrogen chloride (ethyl acetate complex) | Ethyl acetate | 0 → 20 | 2 | 95 | [4] |
A copper(II) nitrate and hypervalent iodine system couples sodium methanesulfinate with terminal alkenes. Application to 4-vinylpiperidine at eighty degrees Celsius affords the β-sulfone adduct in seventy-two percent yield after twenty-four hours; catalytic hydrogenation converts the alkene to the saturated ethyl linker, giving the title compound in an overall sixty-four percent two-step yield .
Cobalt (II) tetraphenylporphyrin catalyses intramolecular carbene transfer to form six-membered rings directly from linear aldehydes. When a diazo precursor bearing a pendant methanesulfonyl group is employed, radical rebound closes the ring and installs the side chain with up to ninety-two percent yield under mild conditions [6].
Protic transformation of pyridyl-derived phenyl-tetrazolyl sulfones followed by nickel-catalysed Suzuki-type coupling allows late-stage modification at sp³ centres. Using 4-sulfonylated piperidines as substrates, cross-coupling with aryl zinc reagents proceeds in sixty-six to seventy-one percent yield, showcasing orthogonal manipulation of the methanesulfonyl tag [6].
Table 2. Transition-metal-mediated protocols
| Catalyst | Transformation | Yield range (%) | Notable features | Reference |
|---|---|---|---|---|
| Copper(II) nitrate (ten mole percent) | Radical methylsulfonylation of 4-vinylpiperidine | 72 | Sodium methanesulfinate, eighty degrees Celsius | |
| Cobalt(II) tetraphenylporphyrin (five mole percent) | Carbene-radical cyclisation | 80–92 | Room temperature, low catalyst loading | [6] |
| Nickel(II) bromide bipyridine (eight mole percent) | Desulfonylative cross-coupling | 66–71 | Sp³–sp² bond formation, aryl zinc reagents | [6] |
Electrocatalytic hydrogenation of pyridine in a membrane-electrode assembly fitted with a carbon-supported rhodium cathode achieves twenty-five milliampere per square centimetre current density with ninety-nine percent current efficiency. Passing nine Faraday per mole converts pyridine to piperidine in ninety-eight percent isolated yield at ambient temperature and pressure [7]. In a second stage the two-carbon sulfone side chain is appended by reacting the piperidine with 1-bromo-2-(methanesulfonyl)ethane in a continuous stirred-tank reactor, delivering kilogram quantities per day with space–time yields above seven hundred grams per litre per day [1].
United States patent 4 605 742 describes a nickel chromite process that converts furfurylamine into piperidine under two hundred atmospheres of hydrogen at two hundred degrees Celsius, followed by acid–base work-up to remove by-products [8]. Integration with the alkylation module described in section 3.1 gives a two-step plant route requiring only bio-derived furfural, aqueous ammonia, hydrogen, and 1-bromo-2-(methanesulfonyl)ethane as primary inputs.
A microflow electrolyser enables the one-hour continuous production of piperidine derivatives via cathodic cyclisation of imine–dihaloalkanes. For a substrate incorporating a pre-installed methanesulfonyl ethyl chain the process affords eighty-two percent yield and demonstrates linear scale-out to thirty grams per hour without loss of selectivity [9].
Table 3. Reported production metrics
| Technology | Throughput | Overall yield (%) | Specific energy (kWh kg⁻¹) | Reference |
|---|---|---|---|---|
| Rhodium electrocatalysis + alkylation | 1 kg day⁻¹ (pilot) | 74 | 1.8 | [7] |
| High-pressure nickel chromite + alkylation | 5 kg day⁻¹ (demo) | 68 | 3.5 | [8] |
| Microflow electroreduction | 30 g h⁻¹ | 82 | 2.1 | [9] |
Colour bodies formed during high-temperature alkylation are efficiently removed by dissolving the crude base in aqueous hydrogen chloride, filtering, and basifying the filtrate to precipitate colour-free 4-[2-(methylsulfonyl)ethyl]piperidine; yellowness is reduced below five on the JIS K 7103 scale and chemical purity exceeds ninety-nine percent [10].
Screening studies show that polar aprotic solvents with high donor numbers maximise conversion in the alkylation step. Using N,N-dimethylacetamide and two equivalents of potassium carbonate raises the isolated yield from fifty-nine percent (ethanol) to one hundred percent while suppressing O-alkylation side products [1].
Anhydrous 1-bromo-2-(methylsulfonyl)ethane can be prepared in ninety-eight percent purity by reduced-pressure distillation at one hundred twenty-seven to one hundred twenty-eight degrees Celsius and three point five millimetres of mercury [2]. Drying over calcium chloride halves the hydrolysis rate, extending reagent shelf life to three months at four degrees Celsius.
For gram-to-kilogram batches continuous stirred-tank extraction against ethyl acetate followed by passage through an acidic polystyrene resin column removes residual inorganic salts below fifty parts per million and brings total organic impurities under one percent, meeting active-pharmaceutical-ingredient specifications [10].